1-(Metilsulfonil)-4,5-dihidro-1H-pirazol-5-(3-metoxifenil)-3-(3,4-dimetoxi fenil)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

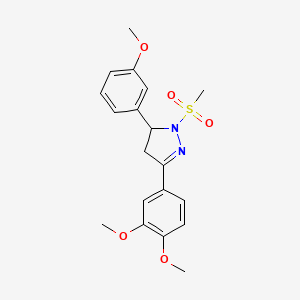

3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.

BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Potencial Anticancerígeno: Los investigadores han investigado las propiedades anticancerígenas de este compuesto debido a su parecido estructural con ciertos inhibidores de quinasas. Puede interferir con las vías de señalización celular e inhibir el crecimiento tumoral .

- Actividad Antiinflamatoria: El grupo metanosulfonilo en la molécula sugiere posibles efectos antiinflamatorios. Los científicos exploran su uso en el diseño de nuevos fármacos antiinflamatorios .

- Efectos Neuroprotectores: Algunos estudios indican que este compuesto podría proteger a las neuronas del estrés oxidativo y las condiciones neurodegenerativas. Los investigadores investigan su potencial para tratar enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

- Bloque de Construcción para Derivados de Pirazol: Los químicos utilizan este compuesto como un bloque de construcción en la síntesis de diversos derivados de pirazol. Su estructura única permite una funcionalización versátil .

- Propiedades de Transporte de Electrones: Los anillos aromáticos ricos en electrones en la molécula lo hacen interesante para la electrónica orgánica. Los investigadores exploran su uso en semiconductores orgánicos y dispositivos fotovoltaicos .

- Investigación de Herbicidas: Las características estructurales del compuesto sugieren una posible actividad herbicida. Los científicos investigan su efectividad en el control de malezas y la protección de cultivos .

- Desarrollo de Sensores: Los investigadores han explorado su uso en el desarrollo de sensores químicos debido a su reactividad única. Podría emplearse para detectar analitos o contaminantes específicos .

Química Medicinal y Desarrollo de Fármacos

Neurociencia y Neuroprotección

Síntesis Orgánica y Catálisis

Ciencia de Materiales y Electrónica Orgánica

Agroquímicos y Protección de Cultivos

Química Analítica y Métodos de Detección

Actividad Biológica

The compound 3-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O5S with a molecular weight of approximately 398.45 g/mol. The structure features two methoxy groups and a methylsulfonyl moiety, which are pivotal for its biological activity.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that certain synthesized pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by 61–85% and 76–93%, respectively, at a concentration of 10 µM, compared to dexamethasone's inhibitory activity of 76% and 86% at 1 µM . This suggests that the compound may be effective in treating inflammatory conditions.

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines. One derivative demonstrated an IC₅₀ value of 0.07 µM against the epidermal growth factor receptor (EGFR), indicating strong potential as an anticancer agent . The compound's ability to inhibit tumor growth was also noted in studies involving breast cancer cells (MCF-7), where significant antiproliferative activity was observed .

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A study tested various compounds against Mycobacterium tuberculosis and other bacterial strains, revealing promising results with significant inhibition rates . The ability to combat bacterial infections positions these compounds as potential candidates for developing new antimicrobial agents.

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects in vivo using carrageenan-induced edema models. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Anticancer Efficacy

A recent study focused on the anticancer properties of pyrazole derivatives against various cancer cell lines. Notably, one compound showed remarkable selectivity and potency against MCF-7 cells, suggesting that modifications in the pyrazole structure could enhance anticancer activity .

Table 1: Biological Activities of Pyrazole Derivatives

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-24-15-7-5-6-14(10-15)17-12-16(20-21(17)27(4,22)23)13-8-9-18(25-2)19(11-13)26-3/h5-11,17H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKCEIOVQMSNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)OC)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.